5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole
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Overview
Description
5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole
- 4-Methyl-1H-pyrazole
- 1,3-Dimethyl-1H-pyrazole
Uniqueness
5-Methyl-3-(2,6,6-trimethylcyclohex-1-en-1-yl)-1H-pyrazole is unique due to its specific structural features, including the presence of a cyclohexene ring and the particular substitution pattern on the pyrazole ring. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61490-96-8 |
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Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-methyl-3-(2,6,6-trimethylcyclohexen-1-yl)-1H-pyrazole |
InChI |
InChI=1S/C13H20N2/c1-9-6-5-7-13(3,4)12(9)11-8-10(2)14-15-11/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
ABJVSJOOGSPUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C2=NNC(=C2)C |
Origin of Product |
United States |
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